N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features a unique combination of cyclopentathiazole and chromenone moieties
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C20H20N2O4S/c1-11-8-19(24)26-16-10-15(25-2)12(9-13(11)16)6-7-18(23)22-20-21-14-4-3-5-17(14)27-20/h8-10H,3-7H2,1-2H3,(H,21,22,23) |
InChI Key |
YIMUADCPAQIFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole and 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl derivatives. The synthetic route may involve:
Formation of the cyclopentathiazole ring: This can be achieved through cyclization reactions involving appropriate thioamide and cyclopentanone derivatives.
Coupling with chromenone derivatives: The chromenone moiety can be introduced through coupling reactions, such as amidation or esterification, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently. Scale-up processes would also need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Several studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound's structure allows it to interact with multiple biological targets, thereby exhibiting cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit tumor growth in preclinical models by inducing apoptosis and disrupting cell cycle progression .
-
Antimicrobial Activity
- Thiazole-containing compounds are recognized for their antimicrobial properties. Research indicates that N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide demonstrates significant antibacterial and antifungal activities. These properties are attributed to the ability of the thiazole ring to disrupt microbial cell membranes and inhibit essential metabolic pathways .
-
Anti-inflammatory Effects
- Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent by modulating inflammatory cytokines and pathways. Studies suggest that it may inhibit the production of pro-inflammatory mediators, thus reducing inflammation in cellular models .
Case Study 1: Anticancer Activity
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF7). The mechanism was primarily through the induction of apoptosis via caspase activation .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal reported that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) indicating that modifications on the thiazole ring enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopentathiazol-2-ylamine: A simpler analog that lacks the chromenone moiety.
7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl derivatives: Compounds that contain the chromenone structure but lack the cyclopentathiazole ring.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to its combination of cyclopentathiazole and chromenone moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a cyclopentathiazole moiety with a chromenyl group, suggesting diverse pharmacological applications. Understanding its biological activity is essential for exploring its therapeutic potential in various medical fields.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 360.44 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Cyclopentathiazole moiety | Provides unique reactivity and potential biological activity |
| Chromenyl group | Imparts additional pharmacological properties |
Biological Activity Overview
Research on similar thiazole compounds indicates that they often exhibit significant biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds containing thiazole rings have demonstrated antimicrobial activity against both bacterial and fungal strains. This includes efficacy against resistant strains like MRSA, indicating potential for development as an antimicrobial agent.
- Anti-inflammatory Effects : Some thiazole derivatives have been linked to anti-inflammatory actions, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential of this compound:
- Cytotoxicity Studies : A study on thiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The specific mechanisms involved were linked to the modulation of apoptosis-related proteins .
- Antimicrobial Activity : Research demonstrated that thiazole-based compounds had minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of electron-withdrawing groups was found to enhance activity .
- In Vivo Studies : Animal model studies indicated that thiazole derivatives could reduce inflammation and pain in models of arthritis and other inflammatory conditions, supporting their potential use as anti-inflammatory agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to downstream effects on gene expression related to cell survival and proliferation.
- Molecular Docking Studies : In silico studies suggest that this compound may bind effectively to targets such as glucosamine synthase, which is crucial for bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
